
SubstanceP,9-(N-methylglycine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methylglycine typically involves the methylation of glycine. One common method is reductive amination, where glycine reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride . Another method involves the N-methylation of glycine using methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of N-methylglycine can be achieved through biocatalysis using engineered strains of Corynebacterium glutamicum. This method involves the use of a mutant imine reductase enzyme to catalyze the reductive alkylamination of glyoxylate with monomethylamine .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-methylglycine can undergo oxidation to form glycine and formaldehyde.
Reduction: It can be reduced to form N-methylglycine derivatives.
Substitution: N-methylglycine can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Glycine and formaldehyde.
Reduction: Various N-methylglycine derivatives.
Substitution: Substituted glycine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-methylglycine is used as a building block for the synthesis of peptide-based drugs and other bioactive compounds .
Biology: It acts as a co-agonist at the glycine binding site of NMDA receptors, potentiating their function and playing a role in neurotransmission .
Medicine: N-methylglycine has been studied for its potential therapeutic effects in conditions such as schizophrenia and metabolic disorders .
Industry: It is used in the production of detergents and as a stabilizer in various industrial processes .
Mecanismo De Acción
N-methylglycine exerts its effects primarily through its interaction with NMDA receptors. It acts as a co-agonist at the glycine binding site, enhancing the receptor’s response to glutamate. This potentiation of NMDA receptor function is crucial for synaptic plasticity and neurotransmission . Additionally, N-methylglycine can modulate the activity of glycine transporters, leading to increased glycine levels in the synaptic cleft .
Comparación Con Compuestos Similares
Glycine: A simple amino acid that serves as a neurotransmitter and a precursor for various biomolecules.
N,N-dimethylglycine: Another derivative of glycine with similar metabolic roles.
Uniqueness: N-methylglycine is unique in its ability to act as a co-agonist at NMDA receptors, a property not shared by glycine or N,N-dimethylglycine. This makes it particularly valuable in neurological research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C64H100N18O13S |
|---|---|
Peso molecular |
1361.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
Clave InChI |
CMARLNZAQITWSL-SARDKLJWSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
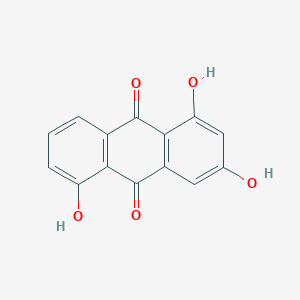
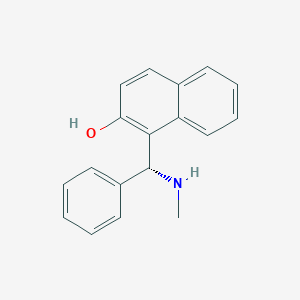
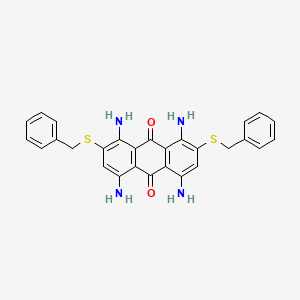
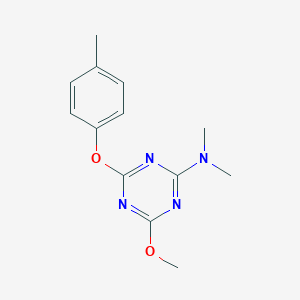
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
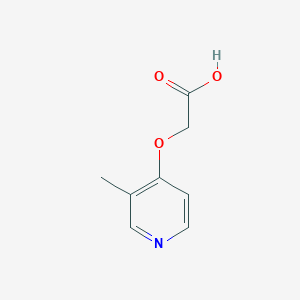
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)
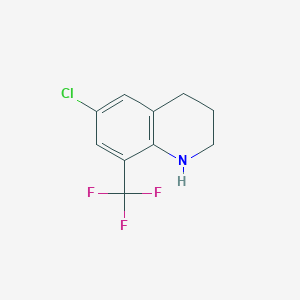
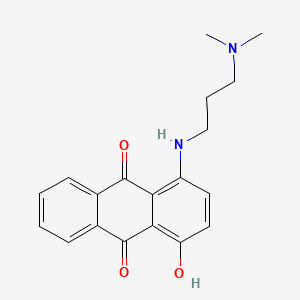
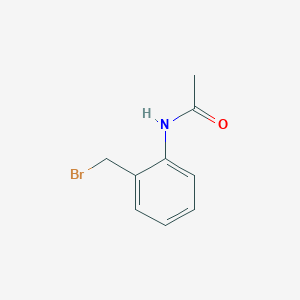
![Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-](/img/structure/B15249178.png)
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
